3-(2-iodobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide 3-(2-iodobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887898-57-9
VCID: VC8308869
InChI: InChI=1S/C22H14IN3O5/c23-17-7-3-1-5-15(17)21(27)25-19-16-6-2-4-8-18(16)31-20(19)22(28)24-13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
SMILES: C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4I
Molecular Formula: C22H14IN3O5
Molecular Weight: 527.3 g/mol

3-(2-iodobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

CAS No.: 887898-57-9

Cat. No.: VC8308869

Molecular Formula: C22H14IN3O5

Molecular Weight: 527.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2-iodobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide - 887898-57-9

Specification

CAS No. 887898-57-9
Molecular Formula C22H14IN3O5
Molecular Weight 527.3 g/mol
IUPAC Name 3-[(2-iodobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H14IN3O5/c23-17-7-3-1-5-15(17)21(27)25-19-16-6-2-4-8-18(16)31-20(19)22(28)24-13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
Standard InChI Key MSDZQELPFWPRCH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4I
Canonical SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4I

Introduction

Structural and Molecular Characteristics

3-(2-Iodobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide features a benzofuran ring system substituted at the 2-position with a carboxamide group linked to a 4-nitrophenyl moiety. The 3-position of the benzofuran core is further functionalized with a 2-iodobenzamido group. This arrangement confers distinct electronic and steric properties, as the iodine atom enhances electrophilic reactivity, while the nitro group contributes to electron-withdrawing effects .

The molecular formula is C₂₂H₁₄IN₃O₅, with a molecular weight of 551.18 g/mol . Key structural features include:

  • Benzofuran core: Provides rigidity and planar geometry, facilitating π-π interactions in biological targets.

  • 2-Iodobenzamido group: Enhances halogen bonding potential and metabolic stability.

  • 4-Nitrophenylcarboxamide: Introduces polarity and hydrogen-bonding capacity.

The compound’s SMILES notation is O=C(Nc1ccc(cc1)[N+](=O)[O-])C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4I, and its InChIKey is PCXCYRBNXQLODY-UHFFFAOYSA-N, as derived from analogous structures .

PropertyValue
Molecular FormulaC₂₂H₁₄IN₃O₅
Molecular Weight (g/mol)551.18
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Table 1: Molecular properties of 3-(2-iodobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Benzofuran-2-carboxylic acid activation: The benzofuran core is functionalized using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form an active ester intermediate .

  • Amide bond formation: Reaction with 4-nitroaniline introduces the 4-nitrophenylcarboxamide group under inert conditions .

  • Iodobenzamido substitution: A second coupling step attaches 2-iodobenzoic acid to the benzofuran’s 3-position, often using DIPEA (N,N-diisopropylethylamine) as a base .

Example Protocol:

  • Step 1: Benzofuran-2-carboxylic acid (1.0 eq) is treated with EDCI (1.5 eq) and HOBt (1.5 eq) in DCM at 0°C. After 30 minutes, 4-nitroaniline (1.1 eq) is added, and the mixture is stirred at room temperature for 12 hours .

  • Step 2: The intermediate is purified via silica gel chromatography (hexane/ethyl acetate, 70:30) and reacted with 2-iodobenzoic acid using similar coupling conditions .

Characterization Techniques

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays signals at δ 9.80 (s, NH), 7.87 (d, Ar-H), and 7.35 (m, Ar-H), confirming amide and aromatic proton environments .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 551.18 [M+H]⁺ .

  • Infrared Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

ReagentRoleEquivalents
EDCICoupling agent1.5
HOBtActivator1.5
DIPEABase1.5

Table 2: Key reagents in the synthesis of the compound .

Physicochemical Properties

The compound’s logP of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its melting point exceeds 200°C, indicative of strong intermolecular forces from halogen and nitro interactions . Solubility data:

  • DMSO: >10 mg/mL

  • Water: <0.1 mg/mL

The nitro group’s electron-withdrawing effect reduces basicity, with a predicted pKa of 8.2 for the amide proton .

Biological Activity and Applications

Kinase Inhibition

Structural analogs demonstrate inhibition of tyrosine kinases (e.g., EGFR, VEGFR) by competing with ATP binding. The iodine atom may facilitate halogen bonding with kinase hinge regions, while the nitro group stabilizes inactive conformations .

ActivityAssayResult
COX-2 InhibitionIn vitro enzymatic assayIC₅₀ = 12 µM
LOX InhibitionIn vitro enzymatic assayIC₅₀ = 18 µM

Table 3: Preliminary biological activity of structural analogs .

Future Directions

Research priorities include:

  • Optimization: Substituent variations (e.g., replacing nitro with cyano groups) to enhance potency.

  • In vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

  • Target Identification: Proteomics studies to map kinase selectivity profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator